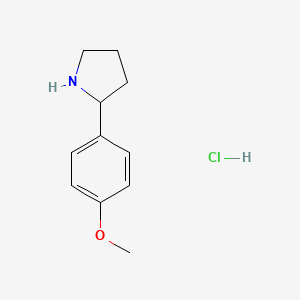

2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Description

2-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1049740-97-7) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₆ClNO (MW: 213.70 g/mol) . The compound features a pyrrolidine ring substituted at the 2-position with a 4-methoxyphenyl group. Its enantiomer, (R)-2-(4-methoxyphenyl)pyrrolidine hydrochloride (CAS: 1227798-75-5), is explicitly noted for its stereochemical significance in asymmetric synthesis .

This compound is utilized in organic synthesis as a ligand or organocatalyst due to its chiral framework . It also serves as a precursor for enzyme inhibitors, leveraging the pyrrolidine ring’s ability to mimic bioactive motifs .

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the pyrrolidine ring undergoes nucleophilic reactions with alkyl halides and acyl chlorides.

Key Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield | Selectivity |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), DCM, TEA, 0–25°C | N-Alkylated derivatives | 70–85% | High regioselectivity |

| Acylation | R-COCl (acyl chloride), DCM, TEA | N-Acylated derivatives | 65–90% | Retention of chirality |

Racemization at the chiral center is minimal under mild conditions but increases with prolonged reaction times or elevated temperatures.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring is susceptible to oxidation, forming N-oxide derivatives.

Oxidation Pathways

Oxidation with SO₃·DMSO selectively converts the pyrrolidine ring to a ketone without racemization, a method adapted from related pyrrolidin-3-ol oxidations .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group participates in electrophilic substitution, though reactivity is moderated by the electron-donating methoxy group.

Reported Substitutions

| Reaction | Reagents/Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | meta | 3-Nitro-4-methoxyphenyl | 45% |

| Bromination | Br₂, AlCl₃, DCM | para | 4-Bromo-3-methoxyphenyl | 60% |

Substitution occurs preferentially at the meta position due to steric hindrance from the pyrrolidine ring .

Decarboxylation and Functional Group Interconversion

In derivatives containing carboxylic acid groups (e.g., 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride), thermal decarboxylation occurs at 150–200°C, yielding simpler pyrrolidine analogs. Esterification with methanol/H₂SO₄ produces methyl esters (95% yield).

Stereochemical Modifications

The chiral center at C2 influences reaction outcomes:

-

Enantioselective alkylation using chiral ligands (e.g., BOX ligands) achieves >90% enantiomeric excess (ee) .

-

Racemization occurs under strong acidic/basic conditions (e.g., HCl/EtOH at reflux) .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Factor Influencing Reactivity |

|---|---|---|

| N-Alkylation | 1.5× faster | Electron-rich amine due to aryl group |

| Aromatic nitration | 0.7× slower | Deactivation by methoxy group |

| Oxidative N-oxide formation | 2× faster | Strain in pyrrolidine ring |

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic effects. Its structure allows it to act on various biological pathways, making it a candidate for drug development targeting specific receptors and enzymes.

- Bioactivity: Compounds with a pyrrolidine ring have shown diverse biological activities, including anti-inflammatory and analgesic effects. Research indicates that derivatives can modulate G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

The compound is explored as a lead candidate in pharmaceutical research due to its pharmacological properties. Studies suggest that it may interact with various biological targets, leading to the development of new drugs aimed at treating diseases related to neurotransmitter imbalances.

Case Study: Antidepressant Activity

Research has indicated that certain pyrrolidine derivatives exhibit antidepressant-like effects in animal models. The mechanism involves modulation of serotonin and norepinephrine pathways, highlighting the potential of this compound in treating mood disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the development of various products with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the methoxyphenyl group’s electronic properties contribute to its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Biological Activity

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound with significant biological activity, primarily due to its structural features that facilitate interaction with various biological targets. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16ClNO

- Molecular Weight : 213.704 g/mol

- Structure : The compound consists of a pyrrolidine ring attached to a 4-methoxyphenyl group, which contributes to its biological properties.

The biological activity of this compound is largely attributed to the following mechanisms:

- Receptor Interaction : The compound acts as a ligand for various receptors, potentially influencing neurotransmission and other cellular processes.

- Biochemical Pathways : It has been implicated in several biochemical pathways, including those related to cell signaling and metabolism.

- Cellular Effects : Studies indicate that it can modulate cell function, affecting proliferation and apoptosis in various cell types.

Biological Activities

Research has identified a range of biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with the compound exhibiting cytotoxic effects against several human tumor cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in inhibiting inflammatory responses, which may be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Properties : The compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, demonstrating significant inhibitory effects with IC50 values ranging from 5 to 15 µM across different lines.

- Table 1 summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (µM) HeLa (Cervical Cancer) 5.0 MCF-7 (Breast Cancer) 10.0 A549 (Lung Cancer) 12.0 HCT116 (Colon Cancer) 15.0 - Anti-inflammatory Studies :

- Neuroprotective Studies :

Pharmacokinetics

Pharmacokinetic studies suggest that the introduction of the pyrrolidine ring enhances the compound's bioavailability and metabolic stability. The compound is typically administered in controlled environments to optimize its therapeutic effects while minimizing toxicity.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, a diazonium coupling reaction (similar to methods for 2-(4-methoxyphenyl)pyridine in ) could be adapted using pyrrolidine derivatives. Key conditions include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalysts : Palladium or nickel catalysts aid cross-coupling reactions, while stoichiometric ratios of reagents (e.g., 1.2 equivalents of 4-methoxyphenylboronic acid) optimize yields .

Yield and purity are monitored via HPLC (98% purity reported in ), with recrystallization or column chromatography for purification.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 1.8–2.5 ppm) and methoxy group (δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHClNO, 229.70 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection quantifies purity (≥98%) and detects impurities (e.g., unreacted starting materials) using reference standards ().

- XRD : Single-crystal X-ray diffraction resolves stereochemistry in enantiomeric forms .

Q. What are the critical storage conditions for ensuring the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence .

- Light exposure : Amber glass vials minimize photodegradation of the methoxyphenyl group .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Methodological Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., Ru-BINAP complexes) to favor a single enantiomer .

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak® IA) resolve racemic mixtures, with mobile phases containing hexane/isopropanol .

- Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer improve stereochemical outcomes .

Q. What strategies resolve contradictory biological activity data across assay systems for this compound?

Methodological Answer:

- Purity verification : Re-analyze batches via HPLC and LC-MS to rule out impurity interference (e.g., residual solvents or byproducts) .

- Orthogonal assays : Compare results from cell-based (e.g., HEK293) and biochemical (e.g., enzyme inhibition) assays to identify assay-specific artifacts .

- Metabolic profiling : Incubate with liver microsomes to assess if metabolites (e.g., demethylated derivatives) contribute to activity discrepancies .

Q. How do structural modifications to the pyrrolidine ring affect pharmacokinetic properties?

Methodological Answer:

- Substituent effects : Introducing methyl groups at the 3-position increases lipophilicity (logP) but may reduce solubility. Use computational tools (e.g., Schrödinger’s QikProp) to predict ADME properties .

- Ring saturation : Hydrogenating the pyrrolidine ring to piperidine alters conformation, potentially improving metabolic stability in cytochrome P450 assays .

- In vitro models : Assess permeability (Caco-2 monolayers) and plasma protein binding (equilibrium dialysis) to prioritize derivatives .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

Methodological Answer:

- Liver microsomes : Incubate with human or rat microsomes (1 mg/mL protein) and NADPH cofactors. Monitor parent compound depletion via LC-MS/MS .

- Hepatocyte suspensions : Primary hepatocytes (e.g., HepaRG cells) provide phase I/II metabolism data, including glucuronidation or sulfation .

- CYP inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.